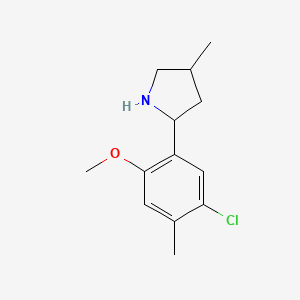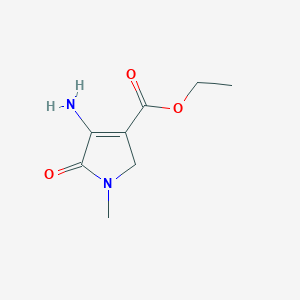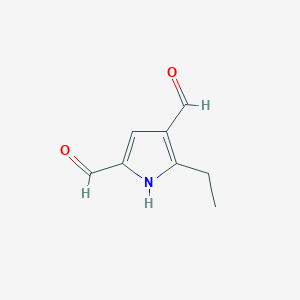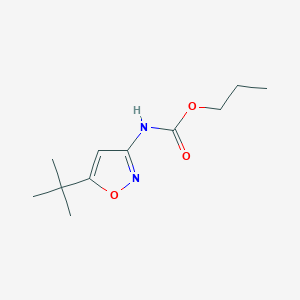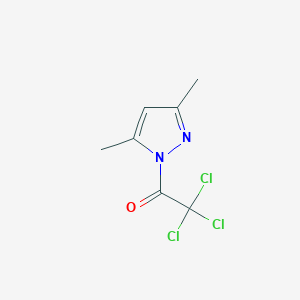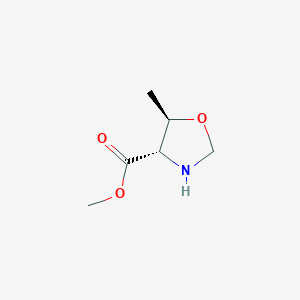
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is a chiral oxazolidine derivative. Oxazolidines are a class of heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. These compounds are of significant interest due to their diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring. For example, the reaction of (S)-2-amino-1-butanol with methyl glyoxylate under acidic conditions can yield this compound.
Industrial Production Methods
Industrial production of oxazolidine derivatives often involves optimized synthetic routes to ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while substitution reactions can introduce various functional groups onto the oxazolidine ring.
Scientific Research Applications
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Oxazolidine derivatives have potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of enzymes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4S,5R)-Methyl 5-phenyl-2-oxazolidinone: Another oxazolidine derivative with similar structural features but different substituents.
(4R,5S)-Methyl 5-phenyl-2-oxazolidinone: A stereoisomer with different spatial arrangement of atoms.
1,3,4-Oxadiazole derivatives: Compounds with a similar heterocyclic structure but different ring composition.
Uniqueness
(4S,5R)-Methyl 5-methyloxazolidine-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature makes it valuable in asymmetric synthesis and as a tool for studying stereoselective processes.
Properties
CAS No. |
368424-95-7 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
methyl (4S,5R)-5-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C6H11NO3/c1-4-5(6(8)9-2)7-3-10-4/h4-5,7H,3H2,1-2H3/t4-,5+/m1/s1 |
InChI Key |
KFGDXZWJFGKGIF-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](NCO1)C(=O)OC |
Canonical SMILES |
CC1C(NCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


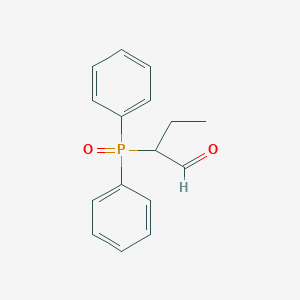
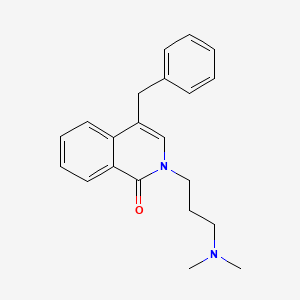
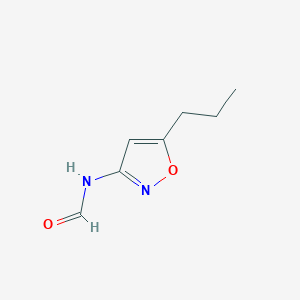

![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

![5-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B15208536.png)
![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)

